3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, chlorination reactions can introduce chlorine atoms at the desired positions.
Amidation Reaction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzothiophene derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide may be investigated for their anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-trichloro-1-benzothiophene-2-carboxamide
- 2,5-dimethoxyphenyl-1-benzothiophene-2-carboxamide
Uniqueness
The presence of both the trichloro and dimethoxyphenyl groups in 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide may confer unique properties, such as enhanced biological activity or specific binding affinity to certain targets.
Properties
Molecular Formula |
C17H12Cl3NO3S |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12Cl3NO3S/c1-23-9-3-4-12(24-2)11(7-9)21-17(22)16-15(20)14-10(19)5-8(18)6-13(14)25-16/h3-7H,1-2H3,(H,21,22) |
InChI Key |
GKYGKAUGERQNCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.